

# Application Notes and Protocols: NYX-2925 Electrophysiology Recording

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NYX-2925  |           |
| Cat. No.:            | B10821466 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

NYX-2925 is a novel, orally active, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It functions as a co-agonist at the NMDAR, specifically acting to partially activate the receptor at low concentrations of endogenous co-agonists like glycine and D-serine.[3][4] This modulation enhances synaptic plasticity, a fundamental process for learning and memory.[1][5] Preclinical studies have demonstrated that NYX-2925 facilitates NMDAR-dependent long-term potentiation (LTP) and reduces long-term depression (LTD), suggesting its therapeutic potential in neurological and psychiatric disorders characterized by dysfunctional NMDAR-mediated signaling.[1]

These application notes provide a detailed protocol for investigating the effects of **NYX-2925** on synaptic transmission and plasticity using ex vivo brain slice electrophysiology. The described methodologies are based on standard practices and published findings related to **NYX-2925**.

## Mechanism of Action: NMDAR Modulation and Src Kinase Pathway

**NYX-2925** enhances NMDAR function, leading to downstream effects on synaptic strength. In the context of neuropathic pain, it has been shown to act centrally in the medial prefrontal cortex (mPFC).[2][6] The proposed mechanism involves the activation of Src kinase, a downstream effector of NMDAR signaling.[6] In chronic pain states, Src-mediated NMDAR



signaling is dampened in the mPFC. **NYX-2925** appears to restore this signaling by promoting the phosphorylation of GluN2A and GluN2B subunits of the NMDAR in a Src-dependent manner, leading to the alleviation of pain.[6]



Click to download full resolution via product page

Proposed signaling pathway of NYX-2925 in the medial prefrontal cortex.[6]

## **Quantitative Data Summary**

The following tables summarize the reported effects of **NYX-2925** on NMDAR currents and synaptic plasticity from preclinical studies.

Table 1: Effect of NYX-2925 on NMDAR-Mediated Excitatory Postsynaptic Currents (EPSCs)

| Brain Region | Neuron Type | NYX-2925<br>Concentration | Effect on<br>NMDAR<br>Current | Reference |
|--------------|-------------|---------------------------|-------------------------------|-----------|
|--------------|-------------|---------------------------|-------------------------------|-----------|

| Hippocampus | CA1 Pyramidal | 0.1 - 0.5 μM | Enhanced |[1] |

Table 2: Effect of NYX-2925 on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)



| Brain Region | Synaptic<br>Pathway        | NYX-2925<br>Concentration | Effect on<br>Plasticity    | Reference |
|--------------|----------------------------|---------------------------|----------------------------|-----------|
| Hippocampus  | Schaffer<br>Collateral-CA1 | 0.5 μΜ                    | Enhanced LTP<br>Magnitude  | [1]       |
| Hippocampus  | Schaffer<br>Collateral-CA1 | 5 μΜ                      | Decreased LTD<br>Magnitude | [1]       |

| Medial Prefrontal Cortex | Layer II/III to Layer IV | 0.1 and 0.5  $\mu$ M | Enhanced LTP Magnitude | [1] |

# Experimental Protocol: Ex Vivo Brain Slice Electrophysiology

This protocol provides a representative method for whole-cell patch-clamp and field potential recordings to assess the impact of **NYX-2925** on synaptic function.

## **Experimental Workflow**





Click to download full resolution via product page

General workflow for an ex vivo electrophysiology experiment to test NYX-2925.



## **Materials and Reagents**

- Animals: Sprague-Dawley rats or C57BL/6 mice.
- Dissection Tools: Standard surgical scissors, forceps, scalpel.
- Equipment: Vibratome, peristaltic pump, recording chamber (submerged or interface type), microscope with DIC optics, micromanipulators, amplifier (e.g., MultiClamp 700B), digitizer (e.g., Digidata 1550), computer with acquisition software (e.g., pCLAMP).
- Electrodes: Borosilicate glass capillaries, stimulating electrode (e.g., concentric bipolar).
- Chemicals: **NYX-2925**, sucrose, NaCl, KCl, NaH<sub>2</sub>PO<sub>4</sub>, NaHCO<sub>3</sub>, glucose, MgSO<sub>4</sub>, CaCl<sub>2</sub>, kynurenic acid, picrotoxin.
- Gases: Carbogen gas (95% O<sub>2</sub> / 5% CO<sub>2</sub>).

## **Solutions**

- Sucrose-based Cutting Solution (ice-cold, carbogenated):
  - o 210 mM Sucrose
  - 2.5 mM KCl
  - 1.25 mM NaH<sub>2</sub>PO<sub>4</sub>
  - o 25 mM NaHCO₃
  - 10 mM Glucose
  - 0.5 mM CaCl<sub>2</sub>
  - 7 mM MgCl<sub>2</sub>
- Artificial Cerebrospinal Fluid (aCSF) (carbogenated):
  - o 124 mM NaCl



- 2.5 mM KCl
- 1.25 mM NaH₂PO₄
- 25 mM NaHCO₃
- 10 mM Glucose
- 2 mM CaCl₂
- o 1 mM MgSO<sub>4</sub>
- Internal Solution for Whole-Cell Recording (example):
  - 135 mM K-gluconate
  - 10 mM HEPES
  - 10 mM Na-phosphocreatine
  - 4 mM Mg-ATP
  - 0.3 mM Na-GTP
  - pH adjusted to 7.3 with KOH

#### **Detailed Protocol**

Step 1: Brain Slice Preparation

- Anesthetize the animal according to approved institutional protocols.
- Rapidly decapitate and extract the brain, placing it immediately into ice-cold, carbogenated sucrose-based cutting solution.
- Dissect the region of interest (e.g., hippocampus or mPFC).
- Mount the brain tissue onto the vibratome stage.



- Cut coronal or sagittal slices (300-400 µm thickness) in the ice-cold sucrose solution.
- Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.

#### Step 2: Electrophysiological Recording

- Transfer a single slice to the recording chamber, which is continuously perfused (~2 mL/min) with carbogenated aCSF at 28-30°C.
- For Field Recordings (LTP/LTD):
  - Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings).
  - Place a recording electrode filled with aCSF into the dendritic layer (e.g., stratum radiatum of CA1).
  - Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs)
     for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
- For Whole-Cell Recordings (NMDA Currents):
  - Visually identify a target neuron (e.g., CA1 pyramidal neuron) using DIC optics.
  - $\circ$  Approach the neuron with a patch pipette (3-5 M $\Omega$  resistance) filled with internal solution.
  - Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
  - To isolate NMDA currents, clamp the cell at +40 mV in the presence of an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in Mg<sup>2+</sup>-free aCSF.

#### Step 3: Application of NYX-2925

• After obtaining a stable baseline, switch the perfusion to aCSF containing the desired concentration of NYX-2925 (e.g., 0.1  $\mu$ M to 5  $\mu$ M).[1] A vehicle control (aCSF only) should be



run in parallel experiments.

 Record for at least 20-30 minutes to allow the drug to equilibrate and to observe its effect on baseline synaptic transmission.

Step 4: Induction of Synaptic Plasticity (for field recordings)

- For LTP: Apply a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
- For LTD: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
- Following the induction protocol, continue recording for at least 60 minutes to monitor the expression of LTP or LTD.

#### Step 5: Data Analysis

- Field Recordings: Measure the initial slope of the fEPSP. Normalize the slope values to the average of the pre-drug/pre-induction baseline period. Compare the magnitude of potentiation or depression between the NYX-2925 and vehicle control groups.
- Whole-Cell Recordings: Measure the peak amplitude of the isolated NMDA receptormediated EPSC before and after the application of NYX-2925.

### Conclusion

This protocol outlines a robust framework for characterizing the electrophysiological effects of **NYX-2925** on NMDAR function and synaptic plasticity. By following these methodologies, researchers can effectively evaluate the modulatory properties of **NYX-2925** and similar compounds, contributing to the understanding of their therapeutic potential for a range of central nervous system disorders.[1][2] Although **NYX-2925** did not meet its primary endpoint in a Phase IIb trial for painful diabetic peripheral neuropathy, its mechanism of action continues to be of interest for other conditions like fibromyalgia where abnormal central pain processing is a key feature.[7][8]







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NYX-2925 Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NMDAR modulator NYX-2925 alleviates neuropathic pain via a Src-dependent mechanism in the mPFC PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aptinyx Suffers Defeat in Diabetic Peripheral Neuropathy as Drug Fails Endpoint -BioSpace [biospace.com]
- 8. Aptinyx's NYX-2925 fails to meet primary endpoint in Phase IIb DPN trial [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Application Notes and Protocols: NYX-2925
   Electrophysiology Recording]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10821466#nyx-2925-electrophysiology-recording-protocol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com